Carbobenzoxy-D,L-tryptophanamide
Description
BenchChem offers high-quality Carbobenzoxy-D,L-tryptophanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbobenzoxy-D,L-tryptophanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKLCWXRBTPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Carbobenzoxy-D,L-tryptophanamide
This guide provides a comprehensive technical overview of Carbobenzoxy-D,L-tryptophanamide, a key intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the structure, properties, synthesis, and potential applications of this compound.
Introduction: The Significance of Protected Amino Acid Amides
In the intricate world of peptide synthesis and the development of peptide-based therapeutics, the strategic use of protecting groups is paramount. Carbobenzoxy-D,L-tryptophanamide is a derivative of the essential amino acid tryptophan, featuring two critical modifications: a carbobenzoxy (Cbz or Z) group protecting the alpha-amino functionality and an amide group at the C-terminus. The Cbz group provides robust protection under a variety of reaction conditions, yet it can be selectively removed, typically by catalytic hydrogenation. The C-terminal amide is a common feature in many biologically active peptides, enhancing their stability against enzymatic degradation and often modulating their biological activity. The D,L-racemic mixture serves as a versatile starting material for the synthesis of non-natural peptides or as a scaffold in drug discovery programs.
Chemical Structure and Stereochemistry
Carbobenzoxy-D,L-tryptophanamide possesses a well-defined molecular architecture centered around the tryptophan backbone. The key structural features are:
-
Tryptophan Core: Comprising an indole side chain attached to an alpha-carbon. The indole moiety is crucial for many of tryptophan's biological roles and can participate in various non-covalent interactions.
-
Carbobenzoxy (Cbz) Protecting Group: Attached to the alpha-amino group, this benzyloxycarbonyl group prevents unwanted reactions at the nitrogen atom during synthetic transformations.
-
C-Terminal Amide: The carboxylic acid of tryptophan is converted to a primary amide (-CONH₂), a modification that significantly alters the molecule's chemical and biological properties.
-
Stereochemistry: As a D,L-mixture, this compound contains an equal proportion of the D- and L-enantiomers at the alpha-carbon.
The relationship between the starting material, Carbobenzoxy-D,L-tryptophan, and the final amide product is illustrated in the following diagram:
Caption: Transformation from a carboxylic acid to a primary amide.
Physicochemical Properties
A summary of the known physicochemical properties of Carbobenzoxy-D,L-tryptophanamide is presented in the table below. It is important to note that as a racemic mixture, its properties, particularly the melting point, may differ from those of the individual enantiomers.
| Property | Value | Source |
| CAS Number | 27018-75-3 | [Echemi][1] |
| Molecular Formula | C₁₉H₁₉N₃O₂ | Inferred |
| Molecular Weight | 337.38 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Inferred |
| Melting Point | 166-168 °C | [Echemi][1] |
| Solubility | Soluble in polar organic solvents | Inferred |
Synthesis of Carbobenzoxy-D,L-tryptophanamide: A Step-by-Step Protocol
The synthesis of Carbobenzoxy-D,L-tryptophanamide from its corresponding carboxylic acid is a standard transformation in organic chemistry. A common and efficient method involves the activation of the carboxylic acid, followed by reaction with an ammonia source. The use of N-hydroxysuccinimide (NHS) to form a stable, activated ester is a widely accepted strategy that minimizes side reactions and often leads to high yields of the desired amide.[2]
Rationale for the Synthetic Approach
The direct amidation of a carboxylic acid with ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. N-hydroxysuccinimide esters are frequently employed for this purpose as they are crystalline, stable, and react cleanly with primary amines to form amide bonds.[3] The by-product, N-hydroxysuccinimide, is water-soluble, facilitating its removal during the work-up.[3]
Experimental Workflow
The synthesis can be conceptualized as a two-step process, which can often be performed in a single pot.
Caption: A typical workflow for the synthesis of Carbobenzoxy-D,L-tryptophanamide.
Detailed Experimental Protocol
Materials:
-
Carbobenzoxy-D,L-tryptophan
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous Ammonia (e.g., 28-30% NH₄OH)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, dissolve Carbobenzoxy-D,L-tryptophan (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Amidation:
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of the reaction solvent.
-
Transfer the filtrate containing the activated Cbz-D,L-Trp-NHS ester to a new flask.
-
Cool the filtrate to 0 °C and add aqueous ammonia (a significant excess, e.g., 5-10 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Carbobenzoxy-D,L-tryptophanamide.
-
Applications in Research and Development
While specific, widespread applications of Carbobenzoxy-D,L-tryptophanamide are not extensively documented in publicly available literature, its structure suggests several potential uses in synthetic and medicinal chemistry:
-
Peptide Synthesis: As a protected amino acid amide, it can be a crucial building block in the synthesis of peptides with a C-terminal tryptophan amide. This is particularly relevant for creating peptide libraries for drug screening or for the synthesis of peptide-based natural products and their analogs.
-
Drug Discovery Scaffold: The indole nucleus of tryptophan is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. Carbobenzoxy-D,L-tryptophanamide can serve as a starting material for the synthesis of novel small molecules with potential therapeutic activity.
-
Development of Protease Inhibitors: Peptides and peptidomimetics with C-terminal modifications are often explored as enzyme inhibitors. The amide group can mimic the peptide bond and interact with the active site of proteases.
-
Fluorescent Probes: Although the parent compound is not fluorescent, the tryptophan indole ring can be chemically modified to create fluorescent probes for studying biological processes.[4]
Safety and Handling
As with any chemical reagent, Carbobenzoxy-D,L-tryptophanamide should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Carbobenzoxy-D,L-tryptophanamide is a valuable synthetic intermediate with significant potential in peptide chemistry and drug discovery. Its structure combines a robust amino-protecting group with a biologically relevant C-terminal amide, making it a versatile tool for the synthesis of complex molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling researchers to access this compound for their specific applications.
References
Sources
- 1. echemi.com [echemi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]
- 4. Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Understanding Racemic Mixtures of Amino Acid Derivatives
Abstract
The chirality of amino acid derivatives is a critical determinant of their biological activity, profoundly influencing their pharmacological and toxicological profiles. This technical guide provides a comprehensive exploration of racemic mixtures of these compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles of stereochemistry, the formation and properties of racemic mixtures, and the pivotal role of chiral resolution in the pharmaceutical sciences. This guide will elucidate the causality behind experimental choices in chiral separation and analysis, grounded in authoritative references and field-proven insights. Detailed methodologies and visual representations of key concepts are provided to offer a practical and in-depth understanding of this essential subject.
The Fundamental Importance of Chirality in Amino Acid Derivatives
Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of biological specificity. Amino acids, the building blocks of proteins, are inherently chiral (with the exception of glycine). Their derivatives, which are extensively used in drug design and synthesis, inherit this stereochemical complexity.[1][2] The two non-superimposable mirror-image forms of a chiral molecule are known as enantiomers .
In living systems, molecular interactions are highly stereospecific. Enzymes, receptors, and other biological targets are themselves chiral, leading to distinct interactions with different enantiomers of a drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[] This principle is exemplified by the tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This historical example underscores the regulatory and scientific imperative to understand and control the stereochemistry of pharmaceutical compounds.[4]
The U.S. Food and Drug Administration (FDA) and other regulatory bodies have established clear guidelines on the development of stereoisomeric drugs, emphasizing the need to characterize the pharmacological and toxicological profiles of individual enantiomers.[5][6]
The Nature and Formation of Racemic Mixtures
A racemic mixture , or racemate, is an equimolar (50:50) mixture of two enantiomers.[4] Unlike individual enantiomers, which are optically active (i.e., they rotate the plane of polarized light), a racemic mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.
Formation of Racemic Mixtures:
Many conventional chemical synthesis methods for amino acid derivatives result in the formation of racemic mixtures.[7][8] This is because these reactions often proceed through planar intermediates or transition states, where the attack of a reagent from either side is equally probable, leading to the formation of both enantiomers in equal amounts. The process of converting a single enantiomer into a racemic mixture is known as racemization , which can occur under various conditions, such as exposure to heat, extreme pH, or certain catalysts.[7][9] The formation of racemic phases can also be influenced by physical processes like liquid-assisted resonant acoustic mixing.[10]
The Critical Need for Chiral Resolution
Given the stereospecific nature of biological systems, the separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution or enantiomeric resolution , is a critical step in drug development.[][11] The development of a single enantiomer drug, often referred to as a "chiral switch" from a previously marketed racemate, has been a common strategy in the pharmaceutical industry.[12] However, the therapeutic benefits of such switches are evaluated on a case-by-case basis.[12]
The primary motivations for chiral resolution include:
-
Enhanced Therapeutic Efficacy: Isolating the more potent enantiomer can lead to a more effective drug with a better therapeutic index.
-
Improved Safety Profile: Eliminating the less active or toxic enantiomer can reduce side effects and improve patient safety.
-
Simplified Pharmacokinetics: Single enantiomers often exhibit more predictable and less complex pharmacokinetic profiles compared to racemates.[5]
-
Regulatory Compliance: Regulatory agencies require thorough characterization of the stereoisomeric composition of a drug and the properties of each enantiomer.[5]
Methodologies for Chiral Resolution and Analysis
A variety of techniques are employed for the resolution and analysis of racemic mixtures of amino acid derivatives. The choice of method depends on factors such as the chemical nature of the compound, the scale of the separation, and the required purity of the final product.
Chiral Chromatography
Chiral chromatography is one of the most powerful and widely used techniques for separating enantiomers.[13][14] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation.
Key Principles of Chiral Chromatography:
-
Chiral Recognition: The CSP contains a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in different elution times.
-
Types of CSPs: A wide range of CSPs are available, including those based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, cyclodextrins, and synthetic polymers.[15]
Experimental Protocol: Analytical Chiral HPLC
-
Column Selection: Choose a chiral column with a stationary phase known to be effective for the separation of amino acid derivatives (e.g., a polysaccharide-based or cyclodextrin-based column).
-
Mobile Phase Optimization: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal resolution and is determined empirically.
-
Sample Preparation: Dissolve the racemic mixture of the amino acid derivative in a suitable solvent at a known concentration.
-
Injection and Elution: Inject a small volume of the sample onto the HPLC system. The enantiomers will be separated as they pass through the chiral column.
-
Detection: Use a suitable detector, such as a UV-Vis or a circular dichroism (CD) detector, to monitor the elution of the separated enantiomers.[16]
-
Quantification: The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be determined from the peak areas of the two enantiomers in the chromatogram.
Enzymatic Resolution
Enzymatic resolution leverages the high stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, converting it into a different compound that can be easily separated from the unreacted enantiomer.[17] This method is particularly advantageous due to the mild reaction conditions and high enantioselectivity of many enzymes.
Commonly Used Enzymes:
-
Lipases and Esterases: These enzymes are frequently used for the hydrolysis of esters or the esterification of alcohols, with high stereoselectivity.
-
Aminoacylases: These enzymes specifically hydrolyze N-acyl-L-amino acids, leaving the D-enantiomer unreacted.
-
d-Amino Acid Oxidases (DAAO) and l-Amino Acid Oxidases (LAAO): These enzymes catalyze the oxidative deamination of D- or L-amino acids, respectively.[18][19]
Experimental Protocol: Enzymatic Kinetic Resolution of an N-Acyl Amino Acid
-
Enzyme Selection: Choose an appropriate aminoacylase with known activity towards the L-enantiomer of the N-acyl amino acid derivative.
-
Reaction Setup: Dissolve the racemic N-acyl amino acid in a buffered aqueous solution at the optimal pH for the enzyme. Add the enzyme to the solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme, with gentle stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC, to determine the extent of hydrolysis.
-
Workup and Separation: Once the reaction has reached approximately 50% conversion, stop the reaction (e.g., by adjusting the pH or adding a denaturing agent). The resulting mixture contains the L-amino acid and the unreacted N-acyl-D-amino acid. These can be separated based on their different chemical properties (e.g., by extraction or crystallization).
Diastereomeric Crystallization
This classical method of chiral resolution involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[11][20] Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Key Steps:
-
Formation of Diastereomeric Salts: The racemic amino acid derivative (e.g., a carboxylic acid) is reacted with a chiral base (e.g., brucine or ephedrine) to form diastereomeric salts.[20]
-
Fractional Crystallization: The diastereomeric salts are crystallized from a suitable solvent. Due to their different solubilities, one diastereomer will crystallize preferentially.
-
Isolation and Regeneration: The crystallized diastereomer is isolated by filtration. The original enantiomer is then regenerated by removing the chiral resolving agent (e.g., by acid-base extraction).
Other Analytical Techniques
Besides the primary resolution techniques, several other analytical methods are used to determine the enantiomeric composition of amino acid derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers, it is possible to distinguish and quantify them by NMR.[21]
-
Capillary Electrophoresis (CE): This technique can provide high-resolution separation of enantiomers, particularly when chiral selectors such as cyclodextrins are added to the background electrolyte.[15]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and can be used to determine the enantiomeric excess of a sample.[22]
Data Presentation and Interpretation
The results of chiral analysis are typically presented in terms of enantiomeric excess (ee) or enantiomeric ratio (er) .
-
Enantiomeric Excess (ee): ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
-
Enantiomeric Ratio (er): er = [Major Enantiomer] / [Minor Enantiomer]
Table 1: Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Broad applicability, high resolution, analytical and preparative scale. | High cost of chiral columns, requires method development. |
| Enzymatic Resolution | Stereospecific enzymatic reaction. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme may not be available for all substrates, limited to 50% yield of one enantiomer. |
| Diastereomeric Crystallization | Formation and separation of diastereomers. | Cost-effective for large-scale production, well-established method. | Labor-intensive, success is not guaranteed, requires a suitable chiral resolving agent. |
Conclusion and Future Perspectives
The study of racemic mixtures of amino acid derivatives is a critical aspect of modern drug discovery and development. A thorough understanding of chirality, the methods for chiral resolution, and the analytical techniques for determining enantiomeric purity is essential for ensuring the safety and efficacy of new therapeutic agents. As our understanding of the stereospecific interactions of drugs with biological systems continues to grow, the demand for efficient and robust methods for the preparation and analysis of single-enantiomer drugs will undoubtedly increase. Future research will likely focus on the development of novel chiral catalysts for asymmetric synthesis, more efficient and universal chiral stationary phases for chromatography, and high-throughput screening methods for the rapid determination of enantiomeric excess.
References
-
Wikipedia. Racemic mixture. [Link]
- Caner, H., et al. (2004). Chiral Drugs: A new perspective on the literature. Drug Discovery Today, 9(3), 105-110.
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
-
Chemistry LibreTexts. (2019). Synthesis of Amino Acids. [Link]
-
Pillai, S., & Cherukupalli, S. (2023). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 8(34), 30593–30604. [Link]
-
Lee, S. G., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences, 22(5), 2413. [Link]
- Asakura, K., et al. (2002). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 4(7), 1933-1936.
- Ye, Z., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(19), 5433-5438.
-
O'Brien, A., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(14), 9355–9374. [Link]
-
Pillai, S., & Cherukupalli, S. (2023). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega. [Link]
-
Oehm, C., et al. (2023). Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. Crystal Growth & Design, 23(10), 7384–7391. [Link]
-
Wikipedia. Chiral resolution. [Link]
- Baum, R. M. (1992). FDA issues flexible policy on chiral drugs. Chemical & Engineering News, 70(22), 7-8.
- Sánchez-Ortega, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 712-718.
-
Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids. [Link]
-
Silva, A. T., et al. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 14(7), 646. [Link]
- Tomkins, A. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
- El-Awady, M., et al. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 27(17), 5484.
-
Htdchem. (2023). The Role of Amino Acid Derivatives in Drug Synthesis. [Link]
-
Moran, L. A. (2008). Amino Acids and the Racemization "Problem". Sandwalk. [Link]
-
Svec, F. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3123. [Link]
- Johnson, S. S., et al. (2017). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 89(1), 834–840.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amino Acid Derivatives in Modern Drug Discovery. [Link]
-
Leah4sci MCAT. (2016). Amino Acid Stereochemistry R and S vs D and L Configuration. YouTube. [Link]
-
U.S. Food and Drug Administration. (2007). Guidance for Industry #169: Drug Substance. [Link]
- Fulmer, G. R., et al. (2010). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Perna, F. M., et al. (2022). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters, 24(4), 985–990.
-
O'Brien, A., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]
Sources
- 1. htdchem.com [htdchem.com]
- 2. nbinno.com [nbinno.com]
- 4. Racemic mixture - Wikipedia [en.wikipedia.org]
- 5. fda.gov [fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sandwalk: Amino Acids and the Racemization "Problem" [sandwalk.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creation.com [creation.com]
- 10. Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. uma.es [uma.es]
- 17. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Potential Biological Activity of N-Acyl Tryptophanamides
Introduction: The Emerging Significance of N-Acyl Tryptophanamides in Drug Discovery
N-acyl tryptophanamides, a class of compounds characterized by an N-acylated tryptophan backbone, are attracting increasing attention within the scientific community. Structurally analogous to endogenous signaling molecules, these compounds represent a versatile scaffold for the development of novel therapeutics. Their biological significance stems from the unique combination of the indole moiety of tryptophan, a crucial element in numerous biological interactions, and the variable acyl chain, which allows for fine-tuning of their physicochemical properties and target specificity. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic potential of N-acyl tryptophanamides, offering a valuable resource for researchers and professionals engaged in drug development.
Synthetic Strategies for N-Acyl Tryptophanamides: From Traditional to Sustainable Methods
The synthesis of N-acyl tryptophanamides can be achieved through various methods, ranging from classical coupling techniques to more modern, sustainable approaches.
Traditional Coupling Methods
Historically, the formation of the amide bond between tryptophan or its derivatives and a carboxylic acid has been accomplished using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 1-hydroxybenzotriazole (HOBt).[1] While effective, these methods often necessitate the use of hazardous reagents and can lead to purification challenges due to insoluble byproducts.[1] Another traditional approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using agents like thionyl chloride or oxalyl chloride prior to reaction with the tryptophan amine.[1] However, the toxicity and handling difficulties associated with these chlorinating agents detract from the sustainability of this method.[1]
A Sustainable Approach: Propylphosphonic Anhydride (T3P)-Assisted Synthesis
A more recent and sustainable method for the synthesis of related N-acyl tryptamines utilizes propylphosphonic anhydride (T3P) as a coupling reagent.[1] This protocol offers several advantages, including operational simplicity, the use of less toxic reagents, and the generation of water-soluble byproducts that are easily removed through aqueous extraction, thereby simplifying purification.[1] The reaction proceeds efficiently at room temperature and does not require an inert atmosphere, making it an attractive and environmentally friendly alternative for the synthesis of N-acyl tryptophanamides.
A Spectrum of Biological Activities: Therapeutic Potential Across Multiple Domains
N-acyl tryptophanamides and their close analogs exhibit a remarkable range of biological activities, highlighting their potential for therapeutic intervention in various diseases.
Neuroprotective Effects: Combating Neurodegenerative Diseases
A significant area of interest is the neuroprotective potential of N-acyl tryptophanamides. Notably, N-acetyl-l-tryptophan (L-NAT) has demonstrated significant neuroprotective effects in cellular and animal models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[2][3]
-
Mechanism in ALS: L-NAT has been shown to rescue motor neuron-like cells from cell death by inhibiting the mitochondrial death pathway.[2] It achieves this by preventing the release of pro-apoptotic factors such as cytochrome c, Smac/DIABLO, and apoptosis-inducing factor (AIF) from the mitochondria.[2] Furthermore, L-NAT inhibits the activation of caspases-1, -3, and -9, key executioners of apoptosis.[2] The neuroprotective effect is stereospecific, with the L-isomer being active while the D-isomer is not.[2] Molecular modeling suggests that L-NAT forms a stable complex with the neurokinin-1 receptor (NK-1R), leading to the inhibition of substance P and IL-1β secretion.[2]
-
Mechanism in Alzheimer's Disease: In a rat model of Alzheimer's disease, L-NAT administration led to a significant reduction in cognitive decline.[3] Mechanistically, it was found to downregulate the levels of pro-inflammatory cytokines like TNF-α and IL-6, as well as substance P in the hippocampus and frontal cortex.[3] L-NAT also reduced acetylcholinesterase activity and the levels of total and phosphorylated NF-κB and Tau protein, while upregulating CREB1 signaling, suggesting a multi-faceted neuroprotective action.[3]
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Beyond its neuroprotective role, N-acetyl-L-tryptophan also exhibits potent anti-inflammatory properties. In a rat model of hepatic ischemia-reperfusion injury, L-NAT was found to alleviate liver damage by regulating the Toll-like receptor 4 (TLR4)/NF-κB/NLRP3 inflammasome signaling pathway .[4] This pathway is a critical component of the innate immune response, and its dysregulation is implicated in a variety of inflammatory diseases. L-NAT pretreatment was shown to decrease the expression of key components of this pathway, including TLR4, NF-κB, NLRP3, ASC, and caspase-1, leading to reduced production of the pro-inflammatory cytokine IL-1β.[4]
Furthermore, other N-acyl tryptophan derivatives have been developed as potent antagonists of the P2Y14 receptor (P2Y14R) , a G protein-coupled receptor involved in inflammatory responses.[5] One such derivative, compound II-3 , displayed an impressive IC50 value of 1.2 nM and demonstrated in vivo efficacy in a mouse model of lipopolysaccharide-induced acute lung injury by inhibiting the activation of the NLRP3 inflammasome.[5]
Cholecystokinin (CCK) Receptor Antagonism
Certain N-acyl derivatives of tryptophan are known to act as specific and competitive antagonists of the cholecystokinin (CCK) receptors.[6] Benzotript (N-p-chlorobenzoyl-L-tryptophan) is a classic example of a CCK receptor antagonist.[6] Structure-activity relationship studies have revealed that the nature of the N-acyl group is a key determinant of antagonist affinity, with more hydrophobic acyl moieties generally leading to higher potency.[6] For instance, the relative potencies of various N-acyl-L-tryptophans as CCK receptor antagonists were found to be in the order of: carbobenzoxy > benzotript > benzoyl = butyloxycarbonyl > acetyl > L-tryptophan.[6]
Potential Antimicrobial and Antiviral Activities
While direct evidence for the antimicrobial and antiviral activities of N-acyl tryptophanamides is still emerging, studies on structurally related compounds suggest this as a promising area of investigation. Novel tryptophan derivatives incorporating 2,5-diketopiperazine and acyl hydrazine moieties have demonstrated moderate to good antiviral activity against the tobacco mosaic virus (TMV).[7] Several of these compounds exhibited higher in vivo inactivation, curative, and protection activities than the commercial antiviral drug ribavirin.[7] These same compounds also displayed broad-spectrum fungicidal activity against a panel of 13 phytopathogenic fungi.[7]
Furthermore, tryptophan-based surfactants have been reported to possess antibacterial properties.[8] Given these findings, it is plausible that N-acyl tryptophanamides could also exhibit a range of antimicrobial and antiviral activities, warranting further investigation.
Potential as Carbonic Anhydrase and Butyrylcholinesterase Inhibitors
The N-acyl sulfonamide moiety, which is structurally related to N-acyl tryptophanamides, is a known pharmacophore in carbonic anhydrase inhibitors.[9] These enzymes are implicated in various pathological conditions, including glaucoma and cancer.[9] This suggests that N-acyl tryptophanamides could be explored as potential carbonic anhydrase inhibitors.
In the context of Alzheimer's disease, inhibitors of butyrylcholinesterase (BChE) are of therapeutic interest. A series of tryptophan-based selective nanomolar BChE inhibitors have been designed, with one compound exhibiting an IC50 of 2.8 nM.[10] This highlights the potential of the tryptophan scaffold in designing potent enzyme inhibitors relevant to neurodegenerative disorders.
Structure-Activity Relationships (SAR): Guiding the Design of Potent Analogs
The biological activity of N-acyl tryptophanamides is exquisitely sensitive to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective analogs.
-
The Acyl Chain: The length, degree of saturation, and presence of functional groups on the acyl chain significantly influence the biological activity. For CCK receptor antagonists, increased hydrophobicity of the acyl group enhances binding affinity.[6]
-
The Tryptophan Core: The stereochemistry of the tryptophan moiety is critical, as demonstrated by the neuroprotective activity of L-NAT, where the D-isomer is inactive.[2] Modifications to the indole ring of tryptophan can also modulate activity.
-
The Amide Linkage: The amide bond itself is a key structural feature, and its replacement with bioisosteres can alter the compound's properties.
Key Experimental Protocols
The evaluation of the biological activity of N-acyl tryptophanamides relies on a variety of well-established in vitro and in vivo assays.
Neuroprotection Assays
-
Cell Viability Assays:
-
Cell Culture: Culture neuronal cell lines (e.g., SH-SY5Y, NSC-34) or primary neurons in appropriate media.
-
Induction of Cell Death: Induce neurotoxicity using agents like hydrogen peroxide (H2O2) for oxidative stress, or amyloid-β oligomers for Alzheimer's models.
-
Treatment: Treat the cells with varying concentrations of the N-acyl tryptophanamide.
-
Assessment of Viability: Quantify cell viability using methods such as the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), or ATP-based luminescence assays.[11][12]
-
-
Mitochondrial Function Assays:
-
Cell Preparation: Prepare cell lysates from treated and untreated neuronal cells.
-
Fractionation: Separate the mitochondrial and cytosolic fractions by differential centrifugation.
-
Western Blotting: Analyze the fractions for the presence of pro-apoptotic proteins like cytochrome c, Smac/DIABLO, and AIF using specific antibodies.[2]
-
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria, fungi) in a suitable broth.[13][14]
-
Serial Dilution: Perform serial dilutions of the N-acyl tryptophanamide in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14]
-
Receptor Binding Assays
-
Competitive Radioligand Binding Assay (for CCK receptors):
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CCK1R or CCK2R).
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [125I]-CCK-8), and varying concentrations of the unlabeled N-acyl tryptophanamide.
-
Incubation: Incubate the mixture to allow for competitive binding.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[15]
-
Quantitative Data Summary
The following table summarizes some of the reported quantitative biological activity data for N-acyl tryptophanamides and related derivatives.
| Compound Class | Target/Activity | Compound Example | IC50/MIC | Reference |
| N-Acyl Tryptophan Derivatives | P2Y14 Receptor Antagonist | Compound II-3 | 1.2 nM | [5] |
| Tryptophan-Based Inhibitors | Butyrylcholinesterase (BChE) | Inhibitor 18 | 2.8 nM | [10] |
| Tryptophan Derivatives | Antiviral (Tobacco Mosaic Virus) | Compound 14 | 54% inactivation at 500 mg/L | [16] |
| Tryptophan Derivatives | Antiviral (Tobacco Mosaic Virus) | Compound 19 | 53% inactivation at 500 mg/L | [16] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of N-acyl tryptophanamides are a consequence of their interaction with various molecular targets and modulation of key signaling pathways.
Neuroprotective Signaling Pathway of L-NAT in ALS
Caption: L-NAT mediated neuroprotection in ALS models.
Anti-inflammatory Signaling Pathway of L-NAT
Caption: L-NAT inhibits the TLR4/NF-κB/NLRP3 inflammasome pathway.
Future Directions and Therapeutic Potential
The diverse biological activities of N-acyl tryptophanamides position them as a highly promising class of compounds for drug discovery. Future research should focus on:
-
Expanding the Scope of Biological Screening: Systematically evaluating N-acyl tryptophanamide libraries for a broader range of activities, including anticancer, antidiabetic, and immunomodulatory effects.
-
In-depth SAR Studies: Conducting comprehensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.
-
Elucidation of Novel Mechanisms of Action: Investigating the molecular targets and signaling pathways for newly discovered biological activities.
-
In vivo Efficacy and Safety Studies: Advancing the most promising candidates into preclinical and clinical development.
References
-
Sun, Y., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of Neurochemistry, 135(2), 379-392. [Link]
-
Kazakova, O., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(21), 7209. [Link]
-
Unassisted Transport of N-acetyl-L-tryptophanamide through Membrane: Experiment and Simulation of Kinetics - PubMed Central. (n.d.). [Link]
-
Jensen, R. T., et al. (1984). Structure-function studies of N-acyl derivatives of tryptophan that function as specific cholecystokinin receptor antagonists. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 804(2), 181-191. [Link]
-
Villano, R., et al. (2023). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 11, 1264371. [Link]
-
Zidar, N., et al. (2020). Structure-activity relationship study of tryptophan-based butyrylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 208, 112766. [Link]
-
Cell death assays for neurodegenerative disease drug discovery - PMC - NIH. (n.d.). [Link]
-
a Experimental versus calculated biological activity (log IC50) values... - ResearchGate. (n.d.). [Link]
-
Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PubMed. (n.d.). [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC - PubMed Central. (n.d.). [Link]
-
Wang, Y., et al. (2021). N-acetyl-L-tryptophan attenuates hepatic ischemia-reperfusion injury via regulating TLR4/NLRP3 signaling pathway in rats. International Immunopharmacology, 96, 107601. [Link]
-
Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PMC - PubMed Central. (n.d.). [Link]
-
Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - NIH. (n.d.). [Link]
-
Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation - MDPI. (n.d.). [Link]
-
Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases - MDPI. (n.d.). [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). [Link]
-
Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay - MDPI. (n.d.). [Link]
-
Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC - PubMed Central. (n.d.). [Link]
-
Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. (n.d.). [Link]
-
Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors - PubMed. (n.d.). [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (n.d.). [Link]
-
Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties - PMC - NIH. (n.d.). [Link]
-
Structural basis of cholecystokinin receptor binding and regulation - PMC - PubMed Central. (n.d.). [Link]
-
Review: Structure-Activity Relationship of Antimicrobial Peptoids - MDPI. (n.d.). [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. (n.d.). [Link]
-
Modulation of CD1d-restricted NKT cell responses by using N-acyl variants of alpha-galactosylceramides - PubMed. (n.d.). [Link]
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). [Link]
-
Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PubMed Central. (n.d.). [Link]
-
Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays | Physiological Genomics. (n.d.). [Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - MDPI. (n.d.). [Link]
-
Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC - PubMed Central. (n.d.). [Link]
-
Antioxidative, Antifungal and Additive Activity of the Antimicrobial Peptides Leg1 and Leg2 from Chickpea - MDPI. (n.d.). [Link]
-
CNS Cell based Assay Services - Creative Biolabs. (n.d.). [Link]
-
Cholesterol-dependent dynamic changes in the conformation of the type 1 cholecystokinin receptor affect ligand binding and G protein coupling - PubMed Central. (n.d.). [Link]
- Antimicrobial Susceptibility Testing Protocols - Google Books. (n.d.).
-
Direct Cytoplasmic Transcription and Trimeric RBD Design Synergize to Enhance DNA Vaccine Potency Against SARS-CoV-2 - MDPI. (n.d.). [Link]
Sources
- 1. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl-L-tryptophan attenuates hepatic ischemia-reperfusion injury via regulating TLR4/NLRP3 signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationship study of tryptophan-based butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Metabolism: A Technical Guide to Tryptophan Derivatives in Biochemical Pathways
Foreword
The essential amino acid L-tryptophan stands as a critical nexus in cellular metabolism, its fate dictated by a series of enzymatic pathways that give rise to a fascinating array of bioactive derivatives. These molecules, far from being mere metabolic intermediates, are key regulators of physiological and pathological processes, influencing everything from neurotransmission and immune responses to gut homeostasis and oncogenesis. For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of these pathways is not merely academic; it is fundamental to unraveling disease pathogenesis and designing novel therapeutic interventions.
This in-depth technical guide provides a comprehensive exploration of the major biochemical routes of tryptophan metabolism: the kynurenine pathway, the serotonin pathway, and the microbial indole pathway. Moving beyond a simple recitation of enzymatic steps, this document delves into the "why" and "how"—the causal logic behind experimental choices and the self-validating nature of robust analytical protocols. Herein, you will find not only the foundational knowledge of these intricate pathways but also practical, field-proven methodologies to empower your own research and development endeavors.
The Central Hub: Tryptophan Metabolism Overview
L-tryptophan, an essential amino acid acquired through diet, serves as a fundamental building block for protein synthesis. However, a mere fraction of dietary tryptophan is destined for incorporation into polypeptides. The vast majority, over 95%, is catabolized through a series of branching pathways, each yielding distinct classes of derivatives with profound biological activities.[1][2] The three principal metabolic routes are:
-
The Kynurenine Pathway: The major catabolic route, accounting for approximately 95% of tryptophan degradation.[1][2] This pathway is a critical regulator of the immune system and is implicated in a wide range of neurological and inflammatory disorders.
-
The Serotonin Pathway: Though utilizing a smaller portion of the tryptophan pool, this pathway is responsible for the synthesis of the neurotransmitter serotonin and the neurohormone melatonin, which are vital for mood, sleep, and circadian rhythm regulation.
-
The Indole Pathway: Driven by the gut microbiota, this pathway converts tryptophan into a variety of indole derivatives that act as signaling molecules, modulating gut health, immune function, and even host metabolism.
The flux of tryptophan through these competing pathways is tightly regulated by the expression and activity of key enzymes, often influenced by inflammatory signals, stress hormones, and the composition of the gut microbiome. Understanding this delicate balance is paramount to deciphering the role of tryptophan derivatives in both health and disease.
The Kynurenine Pathway: An Immunomodulatory and Neuroactive Cascade
The kynurenine pathway (KP) is the primary route of tryptophan degradation in the body.[2] It is a complex cascade of enzymatic reactions that produces several neuroactive and immunomodulatory metabolites. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by two distinct enzymes: indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[3] IDO1 is expressed in various tissues and immune cells and is strongly induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ), while TDO is primarily expressed in the liver and is regulated by tryptophan levels and corticosteroids.[3]
The differential regulation and tissue distribution of IDO1 and TDO underscore the context-dependent nature of KP activation. For instance, during an inflammatory response, the induction of IDO1 in immune cells leads to localized tryptophan depletion and the production of kynurenines, which collectively suppress T-cell proliferation and promote an immunosuppressive microenvironment. This mechanism is hijacked by some tumors to evade immune surveillance, making IDO1 a promising target for cancer immunotherapy.
Key Metabolites and Their Dichotomous Roles
The KP branches into several sub-pathways, yielding a spectrum of metabolites with often opposing biological effects.
-
Kynurenine (KYN): The central metabolite of the pathway, KYN can be further metabolized down two main branches. The ratio of kynurenine to tryptophan (Kyn/Trp) in circulation is often used as a biomarker for IDO1 and TDO activity and is elevated in numerous inflammatory conditions, infections, and cancers.[2]
-
Kynurenic Acid (KYNA): Produced from kynurenine by kynurenine aminotransferases (KATs), KYNA is primarily known for its neuroprotective properties. It acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and as a negative allosteric modulator of α7-nicotinic acetylcholine receptors. By dampening excessive glutamatergic neurotransmission, KYNA can mitigate excitotoxicity.
-
3-Hydroxykynurenine (3-HK) and Quinolinic Acid (QUIN): The other major branch of kynurenine metabolism, initiated by kynurenine-3-monooxygenase (KMO), leads to the production of the neurotoxic metabolites 3-HK and QUIN. 3-HK can generate reactive oxygen species, contributing to oxidative stress, while QUIN is a potent agonist of the NMDA receptor, leading to excitotoxicity and neuronal cell death.[4] An imbalance in the KYNA/QUIN ratio is implicated in the pathogenesis of several neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.[5]
-
Anthranilic Acid (AA) and Xanthurenic Acid (XA): Further metabolism of kynurenine and its derivatives produces AA and XA, which also possess biological activities, though they are less extensively studied than KYNA and QUIN.[2]
-
NAD+ Synthesis: The terminal portion of the kynurenine pathway culminates in the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme for cellular redox reactions and a critical signaling molecule.
The Kynurenine Pathway in Disease
Dysregulation of the kynurenine pathway is a hallmark of numerous diseases, including:
-
Neurodegenerative Disorders: An overactivation of the neurotoxic branch of the KP, leading to an elevated QUIN/KYNA ratio, is observed in conditions like Huntington's disease, Alzheimer's disease, and Parkinson's disease.[5]
-
Psychiatric Disorders: Alterations in KP metabolite levels have been linked to major depressive disorder, schizophrenia, and anxiety disorders.[2]
-
Cancer: Upregulation of IDO1 in tumor cells and antigen-presenting cells contributes to an immunosuppressive tumor microenvironment, facilitating tumor growth and metastasis.[6]
-
Autoimmune and Inflammatory Diseases: The immunomodulatory effects of KP metabolites play a complex role in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[7]
Visualizing the Kynurenine Pathway
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
The Serotonin Pathway: Neurotransmission and Circadian Rhythms
While accounting for a smaller percentage of tryptophan metabolism, the serotonin pathway is of immense physiological importance. This pathway is responsible for the synthesis of the monoamine neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin.
The initial and rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). There are two isoforms of TPH: TPH1, which is predominantly found in the gut and pineal gland, and TPH2, which is exclusively expressed in the brain's raphe nuclei. This tissue-specific expression allows for the independent regulation of peripheral and central serotonin synthesis. Following its formation, 5-HTP is rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin.
Serotonin: A Multifaceted Signaling Molecule
Serotonin exerts its diverse effects by binding to a large family of receptors, categorized into seven main classes (5-HT1 to 5-HT7), with multiple subtypes. These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues.
-
In the Central Nervous System: Brain-derived serotonin is a key regulator of mood, anxiety, sleep, appetite, and cognitive functions. Dysregulation of the central serotonergic system is a cornerstone of the pathophysiology of depression and anxiety disorders, and many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs), act by increasing the synaptic availability of serotonin.
-
In the Gastrointestinal Tract: The vast majority of the body's serotonin is produced in the enterochromaffin cells of the gut, where it plays a crucial role in regulating intestinal motility, secretion, and sensation.
-
In Platelets: Serotonin is taken up and stored in platelets and is released upon platelet activation, where it contributes to vasoconstriction and hemostasis.
Melatonin: The Hormone of Darkness
In the pineal gland, serotonin serves as the precursor for the synthesis of melatonin. This process involves two enzymatic steps: N-acetylation of serotonin to N-acetylserotonin by arylalkylamine N-acetyltransferase (AANAT), followed by methylation to melatonin by acetylserotonin O-methyltransferase (ASMT). The synthesis and release of melatonin are tightly regulated by the light-dark cycle, with levels rising during the night and being suppressed by light. Melatonin is the primary hormonal mediator of circadian rhythms, including the sleep-wake cycle.
Visualizing the Serotonin Pathway
Caption: The Serotonin and Melatonin Synthesis Pathway.
The Indole Pathway: A Dialogue with the Gut Microbiota
A significant portion of dietary tryptophan that escapes absorption in the small intestine reaches the colon, where it is metabolized by the resident gut microbiota. The primary microbial pathway for tryptophan degradation is the indole pathway, which is initiated by the enzyme tryptophanase, an enzyme not present in mammalian cells. Tryptophanase cleaves tryptophan to produce indole, pyruvate, and ammonia.
Indole itself, along with a variety of its derivatives produced by further microbial metabolism, acts as a crucial signaling molecule in the gut, influencing both the microbial community and host physiology.
Indole Derivatives as Interspecies Signaling Molecules
-
Indole: At high concentrations, indole can be toxic to some bacteria and contributes to the characteristic odor of feces.[2] However, at lower, physiological concentrations, it functions as an important signaling molecule within the gut microbiome, influencing bacterial processes such as biofilm formation, virulence, and antibiotic resistance.[2]
-
Indole-3-Propionic Acid (IPA): Produced by certain Clostridium species, IPA is a potent antioxidant with neuroprotective effects. It can cross the blood-brain barrier and has been shown to protect against oxidative stress-induced neuronal damage.
-
Indole-3-Acetic Acid (IAA): While also a plant hormone (auxin), IAA is produced by various gut bacteria. It can be absorbed into the bloodstream and has been shown to have immunomodulatory effects.
-
Indole-3-Aldehyde (IAld) and Indole-3-Lactic Acid (ILA): These indole derivatives are also produced by gut microbes and contribute to the complex signaling network in the gut.
Host-Microbe Interactions Mediated by Indole Derivatives
Indole and its derivatives can interact with host cells and influence a range of physiological processes:
-
Gut Barrier Function: Some indole derivatives, such as IPA, can enhance the integrity of the intestinal epithelial barrier, reducing gut permeability and preventing the translocation of inflammatory molecules.
-
Immune Modulation: Indole derivatives are potent ligands for the aryl hydrocarbon receptor (AhR), a transcription factor expressed in immune cells and epithelial cells.[2] Activation of AhR by these microbial metabolites can modulate immune responses in the gut, promoting the production of anti-inflammatory cytokines and contributing to immune homeostasis.
-
Metabolic Regulation: There is emerging evidence that gut-derived indole derivatives can influence host metabolism, including glucose and lipid metabolism.
The composition of the gut microbiota, which is influenced by diet, genetics, and environmental factors, determines the profile of indole derivatives produced in the gut. Dysbiosis, or an imbalance in the gut microbial community, can lead to altered production of these signaling molecules, potentially contributing to the pathogenesis of inflammatory bowel disease, metabolic syndrome, and other conditions.
Visualizing the Microbial Indole Pathway
Caption: Major Microbial Tryptophan Metabolism Pathways in the Gut.
Methodologies for Studying Tryptophan Derivatives
The accurate quantification and functional characterization of tryptophan derivatives are essential for understanding their roles in biology and disease. A variety of analytical and cell-based techniques are employed for this purpose.
Quantitative Analysis of Tryptophan Metabolites
Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for the simultaneous and sensitive quantification of multiple tryptophan metabolites in complex biological matrices such as plasma, cerebrospinal fluid (CSF), tissue homogenates, and fecal extracts.
Table 1: Typical Concentrations of Key Tryptophan Metabolites in Human Plasma
| Metabolite | Typical Concentration Range (µM) |
| L-Tryptophan | 50 - 100 |
| L-Kynurenine | 1.5 - 2.5 |
| Kynurenic Acid | 0.02 - 0.05 |
| Quinolinic Acid | 0.2 - 0.6 |
| Serotonin | 0.4 - 1.2 |
| Melatonin | 0.00004 - 0.0004 (night) |
Note: Concentrations can vary significantly based on physiological state, time of day, and analytical methodology.
Experimental Protocol: LC-MS/MS Analysis of Kynurenine Pathway Metabolites in Human Plasma
This protocol provides a robust and reproducible method for the quantification of key kynurenine pathway metabolites. The causality behind the choice of a surrogate matrix for calibration is to circumvent the issue of high endogenous levels of the analytes in authentic plasma, which would interfere with the generation of an accurate standard curve.[8] The use of stable isotope-labeled internal standards is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the trustworthiness and accuracy of the results.[8]
-
Sample Preparation:
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution containing stable isotope-labeled analogs of the target metabolites (e.g., Kynurenine-d4, Tryptophan-d5).
-
Precipitate proteins by adding 300 µL of ice-cold methanol.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for each analyte and its corresponding internal standard.
-
Develop a standard curve using a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution) spiked with known concentrations of the analytes.
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Quantify the concentration of each analyte in the samples by interpolating the peak area ratios onto the standard curve.
-
Experimental Workflow: LC-MS/MS Analysis
Caption: A typical workflow for the LC-MS/MS analysis of tryptophan metabolites.
Functional Assays for Pathway Activity
In addition to quantifying metabolite levels, it is often necessary to assess the activity of key enzymes or the functional consequences of pathway activation.
Experimental Protocol: Cell-Based Assay for IDO1 Activity
This assay measures the enzymatic activity of IDO1 in cultured cells by quantifying the production of kynurenine. The choice of IFN-γ stimulation is based on its known role as a potent inducer of IDO1 expression, ensuring a measurable enzymatic activity.[3] The subsequent colorimetric detection of kynurenine provides a straightforward and high-throughput method to assess IDO1 activity and the efficacy of potential inhibitors.
-
Cell Culture and Treatment:
-
Seed a human cell line known to express IDO1 upon stimulation (e.g., HeLa or A549 cells) in a 96-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with human IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression. For inhibitor studies, co-incubate with the test compounds.
-
-
IDO1 Activity Assay:
-
After the induction period, add L-tryptophan to the culture medium to a final concentration of 100 µM.
-
Incubate for 4-24 hours at 37°C.
-
Collect the cell culture supernatant.
-
-
Kynurenine Detection:
-
To 100 µL of supernatant, add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge at 2,500 x g for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490 nm.
-
Quantify the kynurenine concentration using a standard curve prepared with known concentrations of L-kynurenine.
-
Therapeutic Targeting of Tryptophan Metabolic Pathways
The central role of tryptophan derivatives in a multitude of diseases has made their metabolic pathways attractive targets for drug development.
-
IDO1 and TDO Inhibitors: In oncology, inhibitors of IDO1 and TDO are being developed to reverse tumor-induced immunosuppression and enhance the efficacy of immunotherapies.[6] Several small molecule inhibitors have entered clinical trials.
-
KMO Inhibitors: By inhibiting KMO, the production of the neurotoxic metabolite 3-HK is reduced, and the pathway is shunted towards the production of the neuroprotective KYNA. KMO inhibitors are therefore being investigated as potential therapeutics for neurodegenerative disorders.
-
Modulation of the Gut Microbiota: Probiotics, prebiotics, and dietary interventions aimed at altering the composition and metabolic output of the gut microbiota are being explored as strategies to increase the production of beneficial indole derivatives like IPA.
-
Serotonergic Drugs: A wide range of drugs that target the serotonin system, including SSRIs, are already in clinical use for the treatment of depression and anxiety.
The continued exploration of the intricate biology of tryptophan metabolism will undoubtedly unveil new therapeutic opportunities and deepen our understanding of human health and disease.
Conclusion
The metabolic pathways of tryptophan give rise to a diverse and potent collection of bioactive molecules that are integral to a vast array of physiological processes. From the immunomodulatory kynurenines and the neuroactive serotonin and melatonin to the gut-brain signaling of microbial indoles, these derivatives represent a rich field of study with profound implications for human health. A thorough understanding of these pathways, coupled with robust and validated analytical and functional methodologies, is essential for researchers and drug developers seeking to unravel the complexities of disease and pioneer the next generation of therapeutics. This guide provides a solid foundation for these endeavors, offering both the conceptual framework and the practical tools to navigate the fascinating world of tryptophan metabolism.
References
-
Wikipedia. (n.d.). Tryptophan. Retrieved January 26, 2026, from [Link].
-
Wikipedia. (n.d.). Kynurenine pathway. Retrieved January 26, 2026, from [Link].
-
Ye, Z., Yue, L., Shi, J., & Zhang, J. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. Retrieved January 26, 2026, from [Link].
-
MDPI. (2025). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Retrieved January 26, 2026, from [Link].
-
MDPI. (2024). Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19: A Pilot Study Providing Insights into Prognostic Biomarkers via 1 H-NMR Spectroscopy. MDPI. Retrieved January 26, 2026, from [Link].
-
Normative Data on Serum and Plasma Tryptophan and Kynurenine Concentrations from 8089 Individuals Across 120 Studies: A Systematic Review and Meta-Analysis. (2023). PubMed Central. Retrieved January 26, 2026, from [Link].
-
Guillemin, G. J. (2012). The kynurenine pathway and the brain: challenges, controversies and promises. PubMed Central. Retrieved January 26, 2026, from [Link].
-
JASEM. (n.d.). Kynurenine Pathway Metabolites LC-MS/MS Analysis Kit. Retrieved January 26, 2026, from [Link].
-
A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients. (2012). PubMed Central. Retrieved January 26, 2026, from [Link].
-
Varga, B., Fülöp, F., Vécsei, L., & Toldi, J. (2020). Immunomodulatory Effects of Genetic Alterations Affecting the Kynurenine Pathway. PubMed Central. Retrieved January 26, 2026, from [Link].
-
INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Retrieved January 26, 2026, from [Link].
-
ResearchGate. (n.d.). CSF and plasma metabolites concentrations in TBM and controls for the tryptophan metabolites associated with outcome: tryptophan and kynurenine. Retrieved January 26, 2026, from [Link].
-
Liu, H., Liu, L., & Jia, L. (2012). A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients. PubMed Central. Retrieved January 26, 2026, from [Link].
-
Taylor & Francis Online. (n.d.). Full article: LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. Retrieved January 26, 2026, from [Link].
-
BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved January 26, 2026, from [Link].
-
MDPI. (n.d.). Kynurenine/Tryptophan Ratio as a Potential Blood-Based Biomarker in Non-Small Cell Lung Cancer. Retrieved January 26, 2026, from [Link].
-
Oxford Academic. (n.d.). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Retrieved January 26, 2026, from [Link].
-
Frontiers. (n.d.). Indole and p-cresol in feces of healthy subjects: Concentration, kinetics, and correlation with microbiome. Retrieved January 26, 2026, from [Link].
-
PubMed. (2022). Quantification of serotonin and eight of its metabolites in plasma of healthy volunteers by mass spectrometry. Retrieved January 26, 2026, from [Link].
-
Cramer, T. M., & Tyagarajan, S. K. (2024). Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. PubMed. Retrieved January 26, 2026, from [Link].
-
DiLeonardi, A. M. (2020). Establishing a Protocol to Culture Primary Hippocampal Neurons. DTIC. Retrieved January 26, 2026, from [Link].
-
ResearchGate. (n.d.). (PDF) Research on an in vitro cell system for testing the neurotoxicity of kynurenine pathway metabolites. Retrieved January 26, 2026, from [Link].
-
Agilent. (2019). Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ. Retrieved January 26, 2026, from [Link].
-
ResearchGate. (n.d.). (PDF) A simplified HPLC method for determination of tryptophan in some cereals and legumes. Retrieved January 26, 2026, from [Link].
-
Society of Toxicology. (n.d.). In vitro approaches for neurotoxicity testing. Retrieved January 26, 2026, from [Link].
-
Determination Melatonin in Human Plasma by LC/MS/MS Analysis Description. (n.d.). Retrieved January 26, 2026, from [Link].
-
PubMed. (n.d.). Serotonin in human lumbar cerebrospinal fluid: a reassessment. Retrieved January 26, 2026, from [Link].
-
Chen, Y., & Guillemin, G. J. (2009). Kynurenine Pathway Metabolites in Humans: Disease and Healthy States. PubMed Central. Retrieved January 26, 2026, from [Link].
-
PubMed. (n.d.). Kinetics of tryptophan transport across the blood-brain barrier. Retrieved January 26, 2026, from [Link].
-
PubMed Central. (n.d.). Overview of Brain Microdialysis. Retrieved January 26, 2026, from [Link].
-
PubMed Central. (n.d.). Novel Spectrophotometric Method for the Quantitation of Urinary Xanthurenic Acid and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency. Retrieved January 26, 2026, from [Link].
-
Galli, F., et al. (2017). Trial watch: IDO inhibitors in cancer therapy. Taylor & Francis Online. Retrieved January 26, 2026, from [Link].
-
PubMed. (n.d.). Sequential cerebrospinal fluid and plasma sampling in humans: 24-hour melatonin measurements in normal subjects and after peripheral sympathectomy. Retrieved January 26, 2026, from [Link].
-
PubMed. (n.d.). The role of blood-brain barrier transport of tryptophan and other neutral amino acids in the regulation of substrate-limited pathways of brain amino acid metabolism. Retrieved January 26, 2026, from [Link].
-
Graphviz. (n.d.). Drawing graphs with dot. Retrieved January 26, 2026, from [Link].
-
YouTube. (2021). Graphviz tutorial. Retrieved January 26, 2026, from [Link].
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved January 26, 2026, from [Link].
-
YouTube. (2023). Tips for Illustrating Biological Pathways. Retrieved January 26, 2026, from [Link].
-
PubMed. (n.d.). The kynurenine system and immunoregulation. Retrieved January 26, 2026, from [Link].
-
PubMed Central. (n.d.). Immunomodulatory actions of a kynurenine-derived endogenous electrophile. Retrieved January 26, 2026, from [Link].
-
PubMed Central. (n.d.). Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions. Retrieved January 26, 2026, from [Link].
-
PubMed. (n.d.). In vitro model for evaluating drug transport across the blood-brain barrier. Retrieved January 26, 2026, from [Link].
-
PubMed Central. (n.d.). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Retrieved January 26, 2026, from [Link].
-
PubMed Central. (n.d.). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Retrieved January 26, 2026, from [Link].
-
ResearchGate. (n.d.). (PDF) The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5). Retrieved January 26, 2026, from [Link].
-
MDPI. (n.d.). L–Tryptophan Derivatives as Essential Compounds for Serotonin Synthesis. Retrieved January 26, 2026, from [Link].
Sources
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Immunomodulatory Effects of Genetic Alterations Affecting the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Genesis of a Synthetic Workhorse: A Technical Guide to Carbobenzoxy-D,L-tryptophanamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery, history, and core methodologies surrounding Carbobenzoxy-D,L-tryptophanamide. We will explore the pivotal development of the carbobenzoxy protecting group, the logical pathway to the synthesis of this specific tryptophanamide derivative, its applications, and the experimental protocols that underpin its use in modern research.
Part 1: The Dawn of Controlled Peptide Synthesis: The Bergmann-Zervas Revolution
Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge, largely resulting in uncontrolled polymerization and intractable mixtures of products. The breakthrough came in 1932 when German biochemist Max Bergmann and his Greek collaborator Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) protecting group .[1] This innovation was a watershed moment in organic chemistry, enabling for the first time the stepwise and controlled synthesis of peptides.[1]
The ingenuity of the Cbz group lies in its ability to "mask" the nucleophilic amino group of an amino acid as a stable carbamate. This prevents unwanted side reactions during the activation of the carboxyl group for peptide bond formation. The Cbz group is readily introduced by reacting the amino acid with benzyl chloroformate under basic conditions. Crucially, it can be removed under mild conditions, typically catalytic hydrogenolysis, which does not cleave the newly formed peptide bonds.[1] This pioneering work laid the foundation for the field of synthetic peptide chemistry and had profound implications for biochemistry and drug discovery.
Part 2: Carbobenzoxy-D,L-tryptophanamide: A Logical Progression in Peptide Chemistry
While a singular "discovery" paper for Carbobenzoxy-D,L-tryptophanamide is not prominent in the historical record, its emergence can be understood as a logical and practical extension of the Bergmann-Zervas methodology. The synthesis of amino acid amides is a fundamental step in building more complex peptide structures and in creating molecules with specific biological activities.
The use of the D,L-racemic mixture of tryptophan in the synthesis of Carbobenzoxy-D,L-tryptophanamide likely stemmed from several practical considerations in mid-20th-century organic synthesis. Racemic starting materials were often more readily available and less expensive than their enantiopure counterparts. Furthermore, early synthetic routes did not always incorporate stereospecific control, leading to racemic products. For certain applications, such as initial biological screening or when the specific stereoisomer responsible for activity was unknown, a racemic mixture provided a valuable starting point for investigation.
Synthesis of Carbobenzoxy-D,L-tryptophanamide
The synthesis of Carbobenzoxy-D,L-tryptophanamide is a two-step process that begins with the protection of the amino group of D,L-tryptophan, followed by the amidation of the carboxylic acid.
Step 1: N-protection of D,L-Tryptophan
The first step involves the reaction of racemic D,L-tryptophan with benzyl chloroformate in the presence of a base to form N-Carbobenzoxy-D,L-tryptophan.
Caption: Reaction scheme for the N-protection of D,L-Tryptophan.
Step 2: Amidation of N-Carbobenzoxy-D,L-tryptophan
The protected amino acid is then converted to the corresponding amide. This can be achieved through various methods, such as activation of the carboxylic acid with a coupling agent followed by reaction with ammonia. A common classical method involves the formation of a mixed anhydride or an active ester, which then readily reacts with ammonia.
Caption: Amidation of N-Cbz-D,L-tryptophan.
Physicochemical Properties
| Property | Value |
| CAS Number | 13058-16-7 |
| Molecular Formula | C19H18N2O4 |
| Molecular Weight | 338.36 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO |
Part 3: Applications in Research and Drug Discovery
Carbobenzoxy-D,L-tryptophanamide and its derivatives have found utility in various areas of scientific research, particularly in the field of drug discovery. The presence of the tryptophan moiety, a key amino acid in many biological processes, makes this compound a valuable scaffold for medicinal chemistry.
One notable application is in the development of cholecystokinin (CCK) receptor antagonists . CCK is a peptide hormone that plays a role in various physiological processes, including digestion and appetite regulation. N-Cbz-DL-tryptophan has been identified as a cholecystokinin receptor antagonist. The amide derivative, Carbobenzoxy-D,L-tryptophanamide, serves as a crucial building block or intermediate in the synthesis of more complex and potent CCK receptor antagonists. These antagonists have been investigated for their potential in treating anxiety, pain, and certain gastrointestinal disorders.
The racemic nature of the compound allows for the screening of both enantiomers simultaneously. If biological activity is observed, further studies can be conducted to resolve the enantiomers and determine which one is responsible for the desired effect.
Part 4: Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of Carbobenzoxy-D,L-tryptophanamide. These protocols are based on established chemical principles and represent a plausible synthetic route.
Protocol for the Synthesis of N-Carbobenzoxy-D,L-tryptophan
Materials:
-
D,L-Tryptophan
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na2CO3)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a flask equipped with a magnetic stir bar, dissolve D,L-tryptophan (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. Maintain the temperature below 5 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield N-Carbobenzoxy-D,L-tryptophan as a solid.
Protocol for the Synthesis of Carbobenzoxy-D,L-tryptophanamide
Materials:
-
N-Carbobenzoxy-D,L-tryptophan
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonia solution (aqueous or in an organic solvent)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Activation: Dissolve N-Carbobenzoxy-D,L-tryptophan (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution in an ice bath.
-
Coupling Agent Addition: Add DCC or EDC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C.
-
Amidation: Add a solution of ammonia (excess) to the reaction mixture and allow it to warm to room temperature. Stir overnight.
-
Filtration: If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Work-up: Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Carbobenzoxy-D,L-tryptophanamide can be purified by recrystallization or column chromatography.
Part 5: Conclusion and Future Perspectives
The legacy of the carbobenzoxy group is undeniable, and Carbobenzoxy-D,L-tryptophanamide stands as a testament to the enduring impact of this foundational discovery in peptide chemistry. While modern peptide synthesis has evolved with the advent of solid-phase techniques and a wider array of protecting groups, the fundamental principles established by Bergmann and Zervas remain at the core of the field. Carbobenzoxy-D,L-tryptophanamide continues to be a relevant molecule, serving as a valuable intermediate in the synthesis of biologically active compounds and as a tool for exploring the vast chemical space of peptide-based therapeutics. As drug discovery continues to demand novel molecular scaffolds, the creative application of historical building blocks like Carbobenzoxy-D,L-tryptophanamide will undoubtedly play a role in shaping the future of medicine.
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. [Link]
Sources
Methodological & Application
Application of Tryptophanamides in the Generation of Compound Libraries for High-Throughput Screening
Introduction: The Tryptophanamide Scaffold - A Privileged Structure in Drug Discovery
In the landscape of drug discovery, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to bind to multiple biological targets with high affinity. The tryptophanamide core, derived from the essential amino acid tryptophan, represents one such scaffold. Its indole nucleus and chiral backbone provide a unique three-dimensional architecture that can engage in a variety of interactions with protein targets, including hydrogen bonding, hydrophobic interactions, and π-stacking. This inherent versatility makes tryptophanamide derivatives ideal candidates for the construction of diverse compound libraries aimed at identifying novel therapeutic agents through high-throughput screening (HTS).
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and application of tryptophanamide-based compound libraries. We will delve into the strategic considerations behind library construction, provide detailed, field-proven protocols for both solid-phase and solution-phase synthesis, and outline their application in HTS campaigns, with a focus on identifying modulators of key drug target classes such as kinases and G-protein-coupled receptors (GPCRs).
The Strategic Advantage of Tryptophanamide Libraries
The indole side chain of tryptophan is a frequently observed motif in the "hot spots" of protein-protein interactions, making it a valuable starting point for the design of small molecule modulators. By utilizing the tryptophanamide core as a central scaffold, a multitude of chemical appendages can be systematically introduced at several diversification points. This "diversity-oriented synthesis" (DOS) approach allows for the exploration of a vast chemical space, significantly increasing the probability of discovering novel hits in a screening campaign.[1]
Key diversification points on the tryptophanamide scaffold include:
-
The α-amino group: Acylation or alkylation introduces a wide range of functionalities.
-
The C-terminal amide: Variation of the amine component in the amide bond formation allows for diverse substitutions.
-
The indole ring: The N1 position and other positions on the indole ring can be functionalized to modulate electronic properties and steric bulk.
The strategic combination of different building blocks at these positions enables the generation of libraries with a high degree of structural and functional diversity.
Library Synthesis Methodologies: A Tale of Two Phases
The construction of tryptophanamide-based libraries can be broadly categorized into two main approaches: solid-phase synthesis and solution-phase synthesis. The choice of methodology depends on the desired library size, the complexity of the target molecules, and the available resources for purification and characterization.
Solid-Phase Synthesis of Tryptophanamide Libraries: A Robust and Scalable Approach
Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large combinatorial libraries.[2] The growing molecule is covalently attached to an insoluble polymer support (resin), allowing for the use of excess reagents to drive reactions to completion and simplified purification by simple filtration and washing.[2]
A common strategy for the solid-phase synthesis of C-terminal amides, such as tryptophanamides, is the use of Rink Amide resin.[3][4] This resin features an acid-labile linker that allows for the cleavage of the final compound as a primary amide under mild acidic conditions.[3]
Protocol 1: Solid-Phase Synthesis of a Tryptophanamide Library using Rink Amide Resin
This protocol outlines the manual synthesis of a tryptophanamide library using Fmoc-based solid-phase chemistry.
Materials:
-
Fmoc-Rink Amide AM resin (e.g., 0.5-0.8 mmol/g loading)[5]
-
Fmoc-Trp(Boc)-OH (or other appropriately protected tryptophan derivatives)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Diverse carboxylic acids (for N-acylation)
-
Diverse primary or secondary amines (for C-terminal amide diversification, if starting from a resin-bound tryptophan)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)
-
Standard solid-phase synthesis reaction vessels and manifold[5]
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide AM resin in DMF for 30-60 minutes in a reaction vessel.[4]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Tryptophan Core):
-
Pre-activate Fmoc-Trp(Boc)-OH (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution and immediately add to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the tryptophan residue as described in step 2.
-
Diversification Step 1: N-Acylation:
-
To introduce diversity at the N-terminus, couple a diverse set of carboxylic acids (3 eq.) using the same coupling procedure as in step 3.
-
For a combinatorial library, this step can be performed in parallel in separate reaction vessels for each carboxylic acid.
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This cleaves the tryptophanamide from the resin and removes the Boc protecting group from the indole nitrogen.
-
Filter the resin and collect the filtrate containing the crude product.
-
Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification and Characterization:
-
Purify the individual library members by preparative HPLC.
-
Characterize the final compounds by LC-MS and NMR to confirm identity and purity.
-
The Ugi Multicomponent Reaction: A Rapid Route to Complexity
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry that allows for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6] This reaction is particularly well-suited for the rapid generation of tryptophanamide libraries due to its high atom economy, operational simplicity, and the ability to introduce four points of diversity in a single step.
Protocol 2: Solution-Phase Synthesis of a Tryptophanamide Library via the Ugi Reaction
This protocol describes the synthesis of a tryptophanamide library in a parallel format.
Materials:
-
Tryptophan methyl ester hydrochloride (as the amine component)
-
A diverse set of aldehydes
-
A diverse set of isocyanides
-
A diverse set of carboxylic acids
-
Solvent: Methanol (MeOH)
-
96-well reaction block or individual reaction vials
Procedure:
-
Reaction Setup: In each well of a 96-well plate or in individual vials, combine the tryptophan methyl ester hydrochloride (1 eq.), an aldehyde (1 eq.), and a carboxylic acid (1 eq.) in methanol.
-
Reaction Initiation: Add the isocyanide (1 eq.) to each reaction mixture.
-
Reaction: Stir the reaction mixtures at room temperature for 24-48 hours.
-
Work-up and Purification:
-
Concentrate the reaction mixtures under reduced pressure.
-
Purify the individual products by preparative HPLC.
-
-
Characterization: Confirm the identity and purity of each library member by LC-MS and NMR.
Table 1: Comparison of Library Synthesis Methodologies
| Feature | Solid-Phase Synthesis | Ugi Multicomponent Reaction (Solution-Phase) |
| Throughput | High, amenable to automation | High, especially in parallel format |
| Purification | Simplified (filtration and washing) | Requires individual purification (e.g., HPLC) |
| Reagent Stoichiometry | Excess reagents can be used | Generally equimolar amounts of reactants |
| Reaction Monitoring | More challenging | Straightforward (e.g., TLC, LC-MS) |
| Scalability | Readily scalable | Scalable, but purification can be a bottleneck |
| Diversity | High, systematic introduction of building blocks | Very high, four points of diversity in one step |
Visualizing the Workflow: From Synthesis to Screening
The following diagrams illustrate the key workflows for the synthesis and screening of tryptophanamide libraries.
Caption: Solid-phase synthesis workflow for a tryptophanamide library.
Caption: Ugi four-component reaction for tryptophanamide synthesis.
High-Throughput Screening of Tryptophanamide Libraries
Once a tryptophanamide library has been synthesized and characterized, the next step is to screen it against a biological target of interest. HTS allows for the rapid testing of thousands of compounds in a miniaturized and automated fashion.
Case Study: Screening a Tryptophanamide Library Against Protein Kinases
Protein kinases are a major class of drug targets, and the development of selective kinase inhibitors is an active area of research.[7] Tryptophanamide libraries can be effectively screened to identify novel kinase inhibitors.
Protocol 3: High-Throughput Screening of a Tryptophanamide Library for Kinase Inhibition
This protocol describes a generic biochemical assay for screening a tryptophanamide library against a purified kinase.
Materials:
-
Purified kinase of interest
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Tryptophanamide library in DMSO
-
Positive control inhibitor
-
384-well microplates
-
Plate reader compatible with the chosen detection technology
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the tryptophanamide library into the wells of a 384-well plate. Also include wells for positive and negative controls (DMSO).
-
Enzyme and Substrate Addition: Add the kinase and its substrate to the wells containing the compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a plate reader to measure the signal in each well.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).
-
Perform dose-response experiments for the initial hits to determine their IC₅₀ values.
-
Table 2: Representative Data from a Hypothetical Kinase Screen
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) |
| Tryptophanamide-001 | 85% | 0.5 |
| Tryptophanamide-002 | 12% | > 50 |
| Tryptophanamide-003 | 92% | 0.2 |
| ... | ... | ... |
| Positive Control | 98% | 0.01 |
From Hit to Lead: The Path Forward
The identification of a "hit" from a primary screen is just the beginning of the drug discovery journey. The subsequent "hit-to-lead" phase involves the chemical modification of the initial hit to improve its potency, selectivity, and pharmacokinetic properties.[8] The modular nature of tryptophanamide synthesis, particularly the Ugi reaction, is highly advantageous for this process, as it allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.[9]
Quality Control and Library Characterization
The quality of a compound library is paramount for the success of any screening campaign. It is essential to ensure the identity, purity, and concentration of each compound in the library. Standard analytical techniques such as LC-MS and NMR should be used to characterize a representative subset of the library. For larger libraries, high-throughput analytical methods can be employed.
The diversity of the library should also be assessed to ensure broad coverage of chemical space. This can be done using computational methods that analyze various molecular descriptors, such as molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA).
Conclusion
Tryptophanamide-based compound libraries represent a powerful tool in modern drug discovery. The privileged nature of the tryptophanamide scaffold, combined with efficient and versatile synthetic methodologies like solid-phase synthesis and the Ugi multicomponent reaction, allows for the creation of diverse and high-quality libraries for high-throughput screening. The application of these libraries has the potential to accelerate the discovery of novel modulators for a wide range of biological targets, ultimately contributing to the development of new therapeutics.
References
- Ostresh, J. M., Winkle, J. H., & Houghten, R. A. (1994). Peptide, peptidomimetic, and organic synthetic combinatorial libraries. Methods in enzymology, 267, 220–234.
- Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methyl ester resin. Tetrahedron Letters, 28(33), 3787-3790.
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Martin, E. J., & Spellmeyer, D. C. (1995). Measuring diversity: experimental design of combinatorial libraries for drug discovery. Journal of medicinal chemistry, 38(9), 1431–1436.
-
Schrödinger. (n.d.). Hit-to-Lead & Lead Optimization. Retrieved from [Link]
- Schneider, G. (2018). Chemistry-driven hit-to-lead optimization guided by structure-based approaches. Journal of medicinal chemistry, 61(15), 6549–6557.
- Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769–795.
- Bertekap Jr, R. L., Burford, N. T., Li, Z., & Alt, A. (2015). High-throughput screening for allosteric modulators of GPCRs. Methods in molecular biology (Clifton, N.J.), 1335, 223–240.
- Marcaurelle, L. A., & Foley, M. A. (2010). Molecular diversity. Current opinion in chemical biology, 14(3), 347–361.
- Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 373-388.
- Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
- Wessjohann, L. A., Rivera, D. G., & Vercillo, O. E. (2009). Multiple multicomponent reactions (MMCRs): a new and versatile concept for diversity-oriented synthesis (DOS). Nachrichten aus der Chemie, 57(3), 291-295.
-
SpiroChem. (n.d.). Hit To Lead. Retrieved from [Link]
-
Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved from [Link]
-
Schrödinger. (n.d.). Lead Optimization. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Wieland, T., & Birr, C. (1966). Synthesen von Peptiden an polymeren Trägern. Angewandte Chemie, 78(6), 303-313.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595–598.
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron letters, 30(30), 3943-3946.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
- Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides. Methods in enzymology, 289, 67–83.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
- Pearson, D. A., Blanchette, M., & Ngu, K. (1999). A new solid support for the synthesis of C-terminal peptide amides. Tetrahedron Letters, 40(51), 9033-9037.
- Bernatowicz, M. S., Daniels, S. B., & Köster, H. (1989). A new acid-labile anchor group for the solid-phase synthesis of C-terminal peptide amides by the Fmoc method. Tetrahedron Letters, 30(35), 4645-4648.
-
SpiroChem. (n.d.). Hit to Lead. Retrieved from [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Protein‐Templated Hit Identification through an Ugi Four‐Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial library diversity: probability assessment of library populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring molecular diversity with combinatorial shape libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for high-yield Cbz-D,L-tryptophanamide synthesis
Welcome to the technical support guide for the synthesis of N-Carbobenzyloxy-D,L-tryptophanamide. This document provides field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate the complexities of this synthesis and consistently achieve high yields of pure product. Our approach is grounded in fundamental chemical principles to not only guide your actions but also to explain the causality behind each experimental choice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of Cbz-D,L-tryptophanamide.
Q1: What is the general synthetic strategy for Cbz-D,L-tryptophanamide?
The most direct and common method is the coupling of N-Cbz-D,L-tryptophan with ammonia. This involves the activation of the carboxylic acid moiety of the protected amino acid, followed by nucleophilic attack by ammonia to form the primary amide.
Q2: Why is the N-terminal protection with Cbz necessary?
Protecting the α-amino group is critical to prevent unwanted side reactions, such as self-coupling or polymerization, where the amino group of one molecule attacks the activated carboxyl group of another.[1][2] The Carbobenzyloxy (Cbz) group is a standard choice that is stable under the coupling conditions but can be removed later if required.[3][]
Q3: What are the most common carboxylic acid activating agents for this synthesis?
Carbodiimides are the most frequently used class of coupling reagents. Key examples include:
-
DCC (N,N'-Dicyclohexylcarbodiimide): Highly effective but produces a dicyclohexylurea (DCU) byproduct that has low solubility in many organic solvents, which can be both an advantage (easy removal by filtration) and a disadvantage (can co-precipitate with the product).[5]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This reagent is water-soluble, and its corresponding urea byproduct is also water-soluble, making it easier to remove during an aqueous workup.[5] It is often used with an additive like HOBt.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. You can monitor the consumption of the starting material (Cbz-D,L-tryptophan). A typical mobile phase would be a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexanes, often with a small amount of acetic acid to ensure the carboxylic acid starting material moves up the plate.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low yield diagnosis.
Possible Cause 1: Inefficient Carboxylic Acid Activation
The conversion of the carboxylic acid to a more reactive species is the rate-determining step.[6] If this activation is incomplete, the subsequent amidation will fail.
-
Solution & Validation:
-
Check Reagent Quality: Ensure your coupling reagents (DCC, EDC) are dry and have not degraded. Use freshly opened bottles or store them properly in a desiccator.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent relative to the Cbz-D,L-tryptophan.
-
Pre-activation: Activate the Cbz-D,L-tryptophan with the coupling reagent for 15-30 minutes at 0 °C before introducing the ammonia source. This allows for the formation of the active intermediate.
-
Use Additives: For EDC, the addition of 1-Hydroxybenzotriazole (HOBt) is highly recommended. HOBt traps the O-acylisourea to form an HOBt-ester, which is less prone to racemization and side reactions but still highly reactive towards the amine.[6]
-
Possible Cause 2: Side Reactions or Product Degradation
The indole side chain of tryptophan can be susceptible to side reactions under certain conditions.
-
Scientific Rationale: While the indole nucleus is generally stable under standard coupling conditions, highly acidic or oxidative environments can lead to unwanted modifications.[7] Furthermore, the active O-acylisourea intermediate can be hydrolyzed by any trace water in the reaction, reverting it back to the starting carboxylic acid.
-
Solution & Validation:
-
Use Anhydrous Solvents: Ensure your reaction solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)) are anhydrous.[8]
-
Control Temperature: Perform the activation and coupling at 0 °C and allow the reaction to slowly warm to room temperature. This minimizes the rate of potential side reactions.[8]
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidation of the indole ring, especially if the reaction is run for an extended period.
-
Problem 2: Product is Impure After Workup
Even with a good yield, purity is paramount. The primary contaminant is often related to the coupling reagent.
Possible Cause: Dicyclohexylurea (DCU) Contamination
-
Scientific Rationale: When using DCC as the coupling agent, the byproduct dicyclohexylurea (DCU) is formed in stoichiometric amounts. DCU has very low solubility in many common organic solvents like DCM and ethyl acetate.
-
Solution & Validation:
-
Filtration: The vast majority of DCU can be removed by simple filtration of the reaction mixture before the aqueous workup.
-
Solvent Selection for Purification: If DCU persists, it can often be removed during recrystallization. Cbz-D,L-tryptophanamide is typically soluble in solvents like ethyl acetate or acetone, while DCU is much less soluble, especially in the cold. A carefully chosen recrystallization solvent system can leave the DCU behind.
-
Section 3: Protocols and Data
Optimized Protocol for Cbz-D,L-Tryptophanamide Synthesis
This protocol utilizes EDC and HOBt for a clean reaction with a straightforward workup.
Materials:
-
Cbz-D,L-tryptophan
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
Ammonium hydroxide solution (e.g., 28-30%)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve Cbz-D,L-tryptophan (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC (1.2 eq) portion-wise to the stirred solution. Continue stirring at 0 °C for 30 minutes.
-
Ammonia Addition: Slowly add ammonium hydroxide solution (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Workup - Quenching: Dilute the reaction mixture with additional DCM.
-
Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with:
-
1 M HCl (2 times)
-
Saturated NaHCO₃ solution (2 times)
-
Brine (1 time)
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
Table 1: Comparison of Common Coupling Conditions
| Coupling System | Stoichiometry (Rel. to Acid) | Pros | Cons | Typical Yield Range |
| DCC | 1.1 eq DCC | Inexpensive; DCU byproduct is easily filtered. | DCU can sometimes co-precipitate; Potential for racemization. | 75-90% |
| EDC / HOBt | 1.2 eq EDC, 1.2 eq HOBt | Water-soluble urea byproduct; Low racemization risk.[6] | More expensive than DCC; HOBt has explosive properties when dry. | 85-95% |
| Acyl Chloride | 1.1 eq SOCl₂ or (COCl)₂ | Highly reactive intermediate. | Harsh conditions (requires thionyl chloride); HCl byproduct must be neutralized.[9] | 70-85% |
Visualization of the Synthetic Workflow
Caption: Step-by-step experimental workflow for synthesis.
References
-
Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. MDPI. Available at: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Side Chain Anchoring of Tryptophan to Solid Supports Using a Dihydropyranyl Handle: Synthesis of Brevianamide F. ResearchGate. Available at: [Link]
-
Production of L-tryptophan by enantioselective hydrolysis of D,L-tryptophanamide using a newly isolated bacterium. ResearchGate. Available at: [Link]
-
Process Development for the Continuous Manufacturing of Carbamazepine-Nicotinamide Co-Crystals Utilizing Hot-Melt Extrusion Technology. PubMed Central. Available at: [Link]
-
H arylation of tryptophan: transformation of the directing group into an activated amide. National Institutes of Health. Available at: [Link]
-
Direct Olefination at the C-4 Position of Tryptophan via C–H Activation: Application to Biomimetic Synthesis of Clavicipitic Acid. ACS Publications. Available at: [Link]
-
The Preparation of Amides. Chemguide. Available at: [Link]
-
SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. University of Saarland. Available at: [Link]
-
Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine. Semantic Scholar. Available at: [Link]
-
Directed C(sp 3 )–H arylation of tryptophan: transformation of the directing group into an activated amide. ResearchGate. Available at: [Link]
-
Therapeutic drug monitoring and methods of quantitation for carbamazepine. ResearchGate. Available at: [Link]
-
Chemical Science. Infoscience. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
-
Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine. Royal Society of Chemistry. Available at: [Link]
-
What do you do when your peptide synthesis fails?. Biotage. Available at: [Link]
-
Carboxylic Acid To Amide Reagents Details. Scribd. Available at: [Link]
-
Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. National Institutes of Health. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Practical N-to-C peptide synthesis with minimal protecting groups. PubMed Central. Available at: [Link]
-
Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine. MDPI. Available at: [Link]
-
New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. National Institutes of Health. Available at: [Link]
-
Seeking help with peptide/peptoid synthesis: puzzling deviations in LC-MS results. Reddit. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Troubleshooting side reactions during the Cbz protection of tryptophan's indole ring
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the carbobenzyloxy (Cbz) protection of the tryptophan indole side chain. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common side reactions and achieve high-yield, clean conversions in your synthetic workflows.
Introduction: The Challenge of Tryptophan's Indole
The tryptophan indole ring, while a crucial pharmacophore and structural motif, presents a unique set of challenges during chemical synthesis. Its electron-rich nature makes it susceptible to a variety of electrophilic side reactions. While the benzyloxycarbonyl (Cbz) group is a robust and widely used protecting group for amines, its application to the indole nitrogen of tryptophan requires careful control of reaction conditions to avoid unwanted byproducts. This guide will walk you through the most common issues, their underlying causes, and field-proven methods for resolution.
Troubleshooting Guide: Side Reactions & Solutions
Q1: My reaction is producing a significant amount of a doubly protected product. How can I selectively protect only the indole nitrogen?
Issue: You are observing the formation of a di-Cbz-tryptophan derivative, where both the α-amino group and the indole nitrogen have been acylated by benzyl chloroformate (Cbz-Cl).
Root Cause Analysis:
The α-amino group of tryptophan is generally more nucleophilic than the indole nitrogen, especially under neutral to slightly basic conditions. However, under strongly basic conditions or with prolonged reaction times and an excess of Cbz-Cl, deprotonation of the indole nitrogen occurs, leading to its subsequent acylation. The pKa of the indole N-H is approximately 17, meaning a sufficiently strong base is required for deprotonation.
The formation of the di-Cbz product is often a result of a lack of selectivity in the reaction conditions. The relative rates of acylation at the two nitrogen atoms are highly dependent on factors such as pH, solvent, and the presence of a pre-existing protecting group on the α-amine.
Visualizing the Competing Reactions:
Caption: Competing pathways in the Cbz protection of tryptophan.
Solutions & Protocols:
1. Two-Step Orthogonal Protection Strategy (Recommended):
This is the most reliable method for achieving selective indole protection. First, protect the more reactive α-amino group with a protecting group that is stable to the conditions of the subsequent indole Cbz protection and can be removed orthogonally. The tert-butyloxycarbonyl (Boc) group is an excellent choice.
Experimental Protocol: Selective Nin-Cbz Protection
-
Step 1: Nα-Boc Protection
-
Dissolve L-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield Nα-Boc-L-tryptophan.
-
-
Step 2: Nin-Cbz Protection
-
Dissolve Nα-Boc-L-tryptophan (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).[1]
-
Cool the solution to 0 °C.
-
Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Nα-Boc-Nin-Cbz-L-tryptophan.
-
2. Controlled One-Pot Protection:
While less reliable, it is possible to favor indole protection by carefully controlling stoichiometry and reaction conditions.
-
Use a bulky protecting group on the α-amine: If starting with a pre-protected tryptophan, a bulky group will sterically hinder the approach of Cbz-Cl to the indole nitrogen.
-
Limit the amount of Cbz-Cl: Use no more than 1.0-1.1 equivalents of Cbz-Cl.
-
Choice of Base: Employ a weaker base like NaHCO₃ to minimize deprotonation of the indole nitrogen.[2]
| Parameter | Recommendation for Selectivity | Rationale |
| Strategy | Two-step orthogonal protection | Highest reliability and yield of desired product. |
| α-Amino PG | Boc | Stable to Cbz protection conditions, easily removed with acid. |
| Base | Et₃N with catalytic DMAP | Effective for acylating the less nucleophilic indole nitrogen.[1] |
| Stoichiometry | 1.1-1.2 eq Cbz-Cl | Minimizes di-protection. |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |
Q2: I am observing a byproduct with a mass of (M+77) or (M+91), and my desired Cbz-protected product is in low yield. What is happening?
Issue: Formation of an unexpected N-benzylated side product instead of, or in addition to, the N-benzyloxycarbonyl (Cbz) product. The mass increase corresponds to the addition of a benzyl group (C₇H₇, +91 Da) and loss of a proton, rather than a Cbz group (C₈H₇O₂, +135 Da).
Root Cause Analysis:
This side reaction is analogous to the N-benzylation observed when treating some anilines with benzyl chloroformate.[3] The mechanism is thought to involve the decomposition of benzyl chloroformate, particularly under certain conditions, to generate a benzyl cation or a related electrophilic benzyl species. This highly reactive electrophile can then alkylate the indole nitrogen.
Conditions that may favor this side reaction include:
-
Presence of Lewis acidic impurities: Traces of acid can catalyze the decomposition of Cbz-Cl.
-
Elevated temperatures: Higher temperatures can promote the thermal decomposition of the chloroformate.
-
Solvent effects: The choice of solvent can influence the stability of the chloroformate and any cationic intermediates.
Proposed Mechanism for N-Benzylation Side Reaction:
Caption: Proposed pathway for the N-benzylation side reaction.
Solutions & Protocols:
1. Reagent Quality and Handling:
-
Use fresh, high-purity Cbz-Cl: Benzyl chloroformate can degrade over time, especially if exposed to moisture or acidic vapors.[4] Use a recently purchased bottle or distill older material before use.
-
Ensure anhydrous conditions: If performing the reaction in an organic solvent, ensure the solvent and glassware are thoroughly dried.
2. Reaction Condition Optimization:
-
Low Temperature: Maintain the reaction at 0 °C or below to minimize thermal decomposition of Cbz-Cl.
-
Choice of Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to scavenge the HCl produced without promoting other side reactions.
-
Alternative Reagent: Consider using benzyl N-succinimidyl carbonate (Cbz-OSu). This reagent is often more stable and less prone to decomposition than Cbz-Cl, although it may be less reactive.[4]
3. Identification of the N-Benzyl Side Product:
-
Mass Spectrometry (MS): The N-benzyl product will have a molecular weight corresponding to the starting tryptophan derivative plus 90 Da (addition of C₇H₈ and loss of H₂). The Cbz product will be M+134 Da.
-
¹H NMR Spectroscopy: The methylene protons (CH₂) of the benzyl group will appear as a singlet around 4.3 ppm. In contrast, the methylene protons of the Cbz group typically appear further downfield, around 5.1-5.2 ppm, due to the deshielding effect of the adjacent carbonyl group.
Q3: My reaction is complex, with multiple unidentified byproducts. Could the indole ring itself be reacting?
Issue: Besides the expected product and previously discussed side products, you observe other impurities that suggest reactivity on the carbon framework of the indole ring.
Root Cause Analysis:
The indole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, most commonly at the C3 position. However, since the starting material is a 3-substituted indole (tryptophan), electrophilic attack at other positions, such as C2, C4, C5, C6, or C7, is possible, though generally less favored.
A potential, though less common, side reaction is a Friedel-Crafts-type acylation of the indole ring. This would typically require a Lewis acid catalyst to activate the Cbz-Cl. While standard basic conditions for Cbz protection should not promote this, acidic impurities or improper reaction setup could lead to trace amounts of such byproducts.
Solutions & Protocols:
1. Rigorous Control of Reaction Conditions:
-
Ensure basicity: Maintain the pH of the reaction between 8 and 10 to ensure the indole ring remains in its less reactive, neutral form.[2]
-
Avoid Lewis acids: Ensure all glassware and reagents are free from Lewis acidic contaminants.
-
Use scavengers: In some contexts, scavengers like triethylsilane can be used to trap reactive electrophiles, although this is more common during deprotection steps.
2. Characterization of Potential Byproducts:
-
Advanced NMR Techniques: 2D NMR experiments (COSY, HMBC, HSQC) can help elucidate the structure of unknown byproducts by establishing connectivity between protons and carbons.
-
LC-MS/MS Analysis: Fragmentation patterns in tandem mass spectrometry can provide clues about the structure of the byproducts.[5][6]
Frequently Asked Questions (FAQs)
Q: Is it necessary to protect the indole nitrogen of tryptophan in peptide synthesis?
A: It is highly recommended, especially in syntheses involving acid-labile protecting groups on other residues. The unprotected indole ring is susceptible to alkylation by carbocations generated during the acidic cleavage of Boc or t-butyl ester groups, and can also be oxidized under various conditions.[7]
Q: What is the best way to purify my Nin-Cbz-protected tryptophan derivative?
A: Flash column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes is typically used for elution. The protected tryptophan derivative is less polar than the starting material and can be readily separated.
Q: How do I remove the Nin-Cbz group?
A: The most common and effective method is catalytic hydrogenolysis.[8] This involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is mild and generally does not affect other common protecting groups, with the exception of other benzyl-type groups.
Experimental Protocol: Nin-Cbz Deprotection
-
Dissolve the Nin-Cbz-protected tryptophan derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).
-
Stir the suspension under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the deprotected product.
References
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]
- Giraud, M., Cavelier-Seoane, F., & Verducci, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
- Jaeger, E., Thamm, P., Knof, S., Wünsch, E., Löw, M., & Kisfaludy, L. (1978). [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(12), 1617–1628.
- Löw, M., Kisfaludy, L., & Sohár, P. (1978). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(12), 1643–1651.
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (2025). Benchchem.
-
PubChem. (n.d.). benzyloxycarbonyl-L-tryptophan. Retrieved from [Link]
- Ueki, M., & Ikeda, S. (1977). A new method for the solid phase synthesis of tryptophan containing peptides. Chemistry Letters, 6(8), 869-870.
- U.S. Patent No. 5,300,651. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
- Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of modified tryptophan derivatives. In The chemistry of indoles (pp. 341-383).
- MDPI. (2020).
- PubMed. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Journal of Mass Spectrometry, 56(4), e4701.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- U.S. Patent No. 5,057,615. (1991). Process for purifying tryptophan.
- European Patent No. EP1756055A1. (2007).
- ResearchGate. (2017). Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source.
- ResearchGate. (2021). Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis. Journal of Mass Spectrometry, 56(4).
- ResearchGate. (1998). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate.
- Datapdf. (n.d.).
- NIH Public Access. (2011). Novel Cβ–Cγ Bond Cleavages of Tryptophan-Containing Peptide Radical Cations. Journal of the American Society for Mass Spectrometry, 22(8), 1392–1402.
- ResearchGate. (2014).
- PubMed Central. (2022). Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties. Molecules, 27(18), 5894.
- PubMed Central. (2024). Selective Late-Stage Functionalization of Tryptophan-Containing Peptides To Facilitate Bioorthogonal Tetrazine Ligation. Journal of the American Chemical Society, 146(12), 8340–8348.
- Journal of the Chemical Society B: Physical Organic. (1968). The decomposition of gaseous chloroformates. Part IV.
- Chemistry Stack Exchange. (2014).
- CAMEO Chemicals. (n.d.).
- ResearchGate. (2018). Reactivity and degradation products of tryptophan in solution and proteins. Critical Reviews in Food Science and Nutrition, 58(16), 2845-2862.
- Benchchem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
- Supplementary Inform
- Mascot. (n.d.).
- Steffen's Chemistry Pages. (2017). Tryptophan (Trp, W).
- NSF Public Access Repository. (2021). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry.
- Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. 92, 91-102.
- bioRxiv. (2022).
Sources
- 1. datapdf.com [datapdf.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl Chloroformate [commonorganicchemistry.com]
- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Racemic Tryptophan Derivatives: Benchmarking Classical and Enzymatic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of tryptophan and its derivatives is a frequent challenge. As a foundational scaffold in numerous natural products and pharmaceuticals, the choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth comparison of three common methods for producing racemic tryptophan derivatives: the classical Strecker synthesis, reductive amination of an α-keto acid precursor, and a biocatalytic approach using the enzyme tryptophan synthase.
This document moves beyond a simple recitation of protocols. Here, we delve into the causality behind experimental choices, offering insights gleaned from practical application to empower you to select and optimize the most suitable pathway for your specific research and development needs.
The Strecker Synthesis: A Time-Honored, Robust Approach
First reported in 1850, the Strecker synthesis remains a cornerstone of amino acid preparation due to its reliability and the use of readily available starting materials.[1] The synthesis is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired α-amino acid.[2]
Underlying Principles and Mechanistic Causality
The reaction proceeds via a three-component condensation of an aldehyde (indole-3-acetaldehyde for tryptophan), ammonia, and a cyanide source (such as sodium or potassium cyanide).[3] Initially, the aldehyde reacts with ammonia to form an imine. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.[4] This intermediate is then subjected to vigorous hydrolysis, typically under acidic conditions, to convert the nitrile group into a carboxylic acid, yielding the final racemic amino acid.[2] The choice of a safer cyanide salt like KCN or NaCN over gaseous HCN is a critical safety and handling consideration in modern labs.[2]
Experimental Workflow: Strecker Synthesis
Caption: Workflow for the Strecker synthesis of racemic tryptophan.
Detailed Experimental Protocol
Step 1: Synthesis of α-Amino-β-(indolyl)propionitrile
-
In a well-ventilated fume hood, dissolve indole-3-acetaldehyde (1 equivalent) in methanol.
-
Add an aqueous solution of ammonium chloride (NH₄Cl, 1.2 equivalents) followed by an aqueous solution of sodium cyanide (NaCN, 1.1 equivalents). The use of salts is a safer alternative to aqueous ammonia and hydrogen cyanide.[2]
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the α-aminonitrile intermediate can be extracted into an organic solvent (e.g., ethyl acetate) and the solvent evaporated under reduced pressure. This intermediate is often used in the next step without extensive purification.
Step 2: Hydrolysis to Racemic Tryptophan
-
To the crude α-aminonitrile, add concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for several hours (e.g., 4-6 hours). This harsh condition is necessary to ensure complete hydrolysis of the stable nitrile group.[3]
-
After cooling, neutralize the reaction mixture carefully with a base (e.g., NaOH or NH₄OH) to the isoelectric point of tryptophan (pH ≈ 5.9) to precipitate the product.
-
The crude racemic tryptophan can be collected by filtration, washed with cold water, and recrystallized from aqueous ethanol to improve purity.[5]
Reductive Amination: A Direct Route from α-Keto Acids
Reductive amination is another versatile method for amine synthesis. For tryptophan, this typically involves the conversion of indole-3-pyruvic acid, an α-keto acid, to the corresponding amino acid. This route is advantageous as it avoids the use of highly toxic cyanides.
Underlying Principles and Mechanistic Causality
This process also involves the formation of an imine intermediate from the keto acid and ammonia.[6] However, instead of nucleophilic addition of cyanide, the imine is reduced in situ by a hydride reducing agent. Common choices for this reduction include sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN).[7][8] NaBH₃CN is particularly useful as it is more selective for the iminium ion over the starting ketone, which can prevent side reactions.[6] The reaction is typically performed in a protic solvent like methanol or ethanol.
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of indole-3-pyruvic acid.
Detailed Experimental Protocol
-
Dissolve indole-3-pyruvic acid (1 equivalent) in methanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 5-10 equivalents), to drive the formation of the imine intermediate.
-
Stir the mixture at room temperature for a short period (e.g., 30-60 minutes) to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise. The portion-wise addition helps to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the careful addition of water, followed by acidification with dilute HCl.
-
The product can be purified by adjusting the pH to its isoelectric point to induce precipitation, similar to the final step of the Strecker synthesis.[5]
Enzymatic Synthesis: A Biocatalytic Approach with High Specificity
Biocatalysis offers a green and highly specific alternative to classical chemical synthesis. The enzyme tryptophan synthase (TrpS) is nature's catalyst for producing L-tryptophan from indole and L-serine. While the native enzyme produces the L-enantiomer, the general principle can be applied in vitro for the synthesis of racemic derivatives or adapted for specific needs.
Underlying Principles and Mechanistic Causality
Tryptophan synthase's β-subunit catalyzes a pyridoxal phosphate (PLP)-dependent β-substitution reaction.[9] It first facilitates the elimination of water from serine to form an amino-acrylate intermediate. This highly reactive intermediate then undergoes a conjugate addition with indole to form tryptophan. The reaction is typically performed in an aqueous buffer at or near physiological pH and mild temperatures. A key consideration for this route is the cost of the substrates, particularly L-serine and the enzyme itself.[10]
Experimental Workflow: Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of tryptophan.
Detailed Experimental Protocol
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0) containing the cofactor pyridoxal phosphate (PLP, e.g., 0.1 mM).
-
Dissolve L-serine (e.g., 50 mM) and indole in the buffer. Due to indole's low aqueous solubility, a co-solvent like DMSO may be used sparingly, or the indole can be added gradually.
-
Initiate the reaction by adding purified tryptophan synthase enzyme to the mixture.
-
Incubate the reaction at an optimal temperature for the enzyme (typically 37-40°C) with gentle agitation.[9]
-
Monitor the reaction progress by HPLC, observing the consumption of indole and the formation of tryptophan.[11][12]
-
Once the reaction reaches completion or equilibrium, terminate it by denaturing the enzyme, for example, by adding acid or heat.
-
The product can be purified from the reaction mixture using techniques like ion-exchange chromatography or immobilized metal affinity chromatography (IMAC).[13]
Performance Benchmarking
The choice of a synthetic route is a multi-faceted decision. The following table provides a comparative summary of the three discussed methods for the synthesis of racemic tryptophan derivatives.
| Parameter | Strecker Synthesis | Reductive Amination | Enzymatic Synthesis (in vitro) |
| Starting Materials | Indole-3-acetaldehyde, NH₄Cl, NaCN | Indole-3-pyruvic acid, NH₃ source, Hydride reducer (e.g., NaBH₄) | Indole, Serine, Tryptophan Synthase, PLP |
| Typical Yield | Moderate to Good (50-70%) | Good to Excellent (60-85%) | High (>80% conversion typical), but yield depends on purification[9] |
| Purity & Side Products | Requires careful hydrolysis and purification to remove inorganic salts and potential side products. | Generally cleaner; main impurity is often the starting keto acid or over-reduction products. | Very high specificity, minimal side products from the main reaction. Purification from enzyme and buffer components is necessary. |
| Cost Considerations | Indole-3-acetaldehyde can be moderately expensive. NaCN is inexpensive but has significant handling costs/risks. | Indole-3-pyruvic acid is generally more expensive than the aldehyde precursor. Reducing agents are relatively cheap. | L-serine can be a significant cost driver.[10] The cost of the purified enzyme can be high for small-scale synthesis but decreases with scale. |
| Scalability | Readily scalable, used in industrial processes for other amino acids.[1][14] | Scalable, with considerations for managing the reduction step. Used in pharmaceutical manufacturing.[15][16] | Highly scalable in bioreactors.[17] Requires expertise in protein expression and purification or purchase of commercial enzymes. |
| Safety & Environment | High Hazard: Use of highly toxic cyanide.[2] Generates significant salt waste. | Moderate Hazard: Use of flammable solvents and reactive hydrides. Cyanide-free. | Low Hazard: Green chemistry approach using aqueous media and mild conditions. |
| Stereocontrol | Produces a racemic mixture unless a chiral auxiliary or catalyst is used.[1] | Produces a racemic mixture unless a chiral catalyst or enzyme (reductive aminase) is used. | The native enzyme is highly stereoselective for the L-enantiomer. Achieving a racemic mixture would require a modified or non-specific enzyme. |
Concluding Remarks: A Field-Proven Perspective
The Strecker Synthesis remains a viable and economic option, particularly when the necessary infrastructure for handling cyanides is in place. Its primary advantages are the low cost of basic reagents and its proven scalability. However, the inherent safety risks and the often-demanding purification process are significant drawbacks.
Reductive Amination presents a more modern and safer alternative. It often provides higher yields and a cleaner reaction profile than the Strecker synthesis. While the starting keto acid may be more expensive, the avoidance of cyanide and potentially simpler purification can offset this cost, making it an attractive option for laboratory and pilot-scale synthesis.
Enzymatic Synthesis is unparalleled in its specificity and environmental friendliness. For the production of the natural L-enantiomer, it is often the method of choice in industrial settings. For racemic synthesis, its application is less direct but could be achieved with engineered or non-specific enzymes. The primary hurdles are the initial costs of the enzyme and the substrate L-serine, though these are often mitigated at an industrial scale through in-house enzyme production and fermentation-based substrate sourcing.
Ultimately, the optimal synthetic route depends on the specific goals of the project. For rapid, cost-effective access to a racemic derivative where handling hazardous materials is feasible, the Strecker synthesis is a strong contender. For a safer, higher-yielding laboratory synthesis, reductive amination is often superior. For projects where stereopurity (specifically the L-enantiomer) and green chemistry are paramount, the enzymatic route is the clear winner. This guide provides the foundational data and protocols to make an informed, evidence-based decision tailored to your synthetic needs.
References
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link][2]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link][6]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][7]
-
Frontiers in Chemistry. (2019, November 18). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. [Link][18]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link][19]
-
YouTube. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. [Link][20]
-
ResearchGate. (n.d.). Process schematic of synthesis and purification of L-tryptophan. [Link][21]
-
Google Patents. (n.d.). US5057615A - Process for purifying tryptophan. [5]
-
ResearchGate. (n.d.). Fed‐batch production of l‐tryptophan in a 5‐L bioreactor using strain SX11. [Link][17]
-
ResearchGate. (n.d.). Spectrophotometric Method for Determination of Tryptophan in Protein Hydrolysates. [Link][11]
-
ResearchGate. (n.d.). Reductive Amination of Keto Acids. [Link][22]
-
Nature. (2009, October 15). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. [Link][14]
-
MDPI. (2020, April 5). Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli. [Link][9]
-
ResearchGate. (2018, June 1). I am trying to do reductive amination , kindly share a feasible procedure ?. [Link][8]
-
Google Patents. (n.d.). US5776740A - Process for the preparation of L-tryptophan. [10]
-
Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. [Link]
-
PMC. (2023, January 26). A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. [Link][12]
-
ResearchGate. (n.d.). Production of L-tryptophan by enantioselective hydrolysis of D,L-tryptophanamide using a newly isolated bacterium. [Link][23]
-
PubMed. (1994, February 25). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. [Link][13]
-
Journal of the Indian Chemical Society. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link][24]
-
ACS Publications. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link][15]
-
Homework.Study.com. (n.d.). a-Amino acids can be prepared by the Strecker synthesis, a two-step process in which an aldehyde.... [Link][4]
-
SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link][25]
-
PMC. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. [Link][16]
-
MDPI. (n.d.). Rapid Tryptophan Assay as a Screening Procedure for Quality Protein Maize. [Link][26]
-
TSI Journals. (n.d.). Anovel approach for the spectrophotometric determination of tryptophan in drug samples of different origins using homemade FIA/ merging zones techniques. [Link][27]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. homework.study.com [homework.study.com]
- 5. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. US5776740A - Process for the preparation of L-tryptophan - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 19. Strecker Synthesis [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ias.ac.in [ias.ac.in]
- 25. scispace.com [scispace.com]
- 26. mdpi.com [mdpi.com]
- 27. tsijournals.com [tsijournals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
